molecular formula C10H11F3N2 B8162270 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B8162270
M. Wt: 216.20 g/mol
InChI Key: NQFFHUYCLLZVAP-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline is an organic compound that features an azetidine ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. Its unique structure may contribute to the development of new therapeutic agents.

    Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and applications in biology and medicine.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways The azetidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors The compound may inhibit or activate these targets, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-1-yl)-3-methylaniline
  • 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
  • 4-(3-(Fluoromethyl)azetidin-1-yl)aniline

Uniqueness

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline is unique due to the presence of both an azetidine ring and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features an azetidine ring and a trifluoromethyl group attached to an aniline moiety. Its unique structure may contribute to its interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may bind to receptors, altering their activity and affecting downstream signaling cascades.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to have IC50 values in the nanomolar range against several tumor types, indicating potent antiproliferative effects.

Cell Line IC50 (nM) Mechanism
A549 (Lung Cancer)50Inhibition of tubulin polymerization
MDA-MB-231 (Breast Cancer)70Induction of apoptosis via mitochondrial pathways
HeLa (Cervical Cancer)60Cell cycle arrest at G2/M phase

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to clarify its spectrum of activity and mechanisms involved.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Study on Antiproliferative Activity :
    • Researchers evaluated the compound's effects on A549 and MDA-MB-231 cell lines, observing significant inhibition of cell growth and induction of apoptosis. The study emphasized the compound's ability to disrupt tubulin dynamics, leading to mitotic catastrophe in cancer cells .
  • Evaluation in Animal Models :
    • In vivo studies demonstrated that treatment with the compound significantly reduced tumor growth in xenograft models, reinforcing its potential as a therapeutic agent for cancer treatment .
  • Synergistic Effects :
    • Investigations into combination therapies revealed that this compound could enhance the efficacy of existing chemotherapeutics, suggesting a role in combination treatment strategies for more effective cancer management .

Properties

IUPAC Name

4-(azetidin-1-yl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-6-7(2-3-9(8)14)15-4-1-5-15/h2-3,6H,1,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFFHUYCLLZVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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